3,7-Dimethyloctyl morpholin-4-ylacetate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by its unique structure, which combines a morpholine ring with an acetate group and a branched alkyl chain. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
3,7-Dimethyloctyl morpholin-4-ylacetate can be classified as:
The synthesis of 3,7-Dimethyloctyl morpholin-4-ylacetate typically involves the following steps:
The reactions are usually carried out under controlled conditions, including temperature and pressure, to optimize yield and purity. The use of solvents such as dichloromethane or ethyl acetate is common to facilitate the reaction process.
The molecular structure of 3,7-Dimethyloctyl morpholin-4-ylacetate can be depicted as follows:
This structure includes:
Key data points include:
3,7-Dimethyloctyl morpholin-4-ylacetate can participate in various chemical reactions typical of esters and amines:
These reactions often involve monitoring conditions such as pH, temperature, and reaction time to ensure complete conversion and high yields.
The mechanism of action for 3,7-Dimethyloctyl morpholin-4-ylacetate in biological systems may involve its interaction with specific receptors or enzymes due to its structural features. For example:
Research into its biological activity is ongoing, with studies focusing on its potential as a therapeutic agent in various diseases.
Data from NIST indicates that similar compounds exhibit predictable reactivity patterns based on their functional groups .
3,7-Dimethyloctyl morpholin-4-ylacetate has several potential applications:
The structural architecture of 3,7-dimethyloctyl morpholin-4-ylacetate integrates a lipophilic branched alkyl chain (3,7-dimethyloctyl) with a polar morpholine-acetate pharmacophore, enabling tailored membrane permeability and target engagement. Rational design prioritizes bioisosteric replacement at the morpholine nitrogen, where alkyl or aryl substitutions modulate electronic properties and conformational stability without compromising the basicity essential for salt formation and solubility. Systematic Chemical Diversity (SCD) principles guide scaffold diversification, as demonstrated by synthetic routes generating 24 distinct C-functionalized morpholines from enantiopure amino acids or amino alcohols [6]. The 3,7-dimethyloctyl chain is selected for its optimal logP (~5.2), balancing lipophilicity for cellular uptake with aqueous solubility (>50 µg/mL) – achieved through avoidance of excessive chain linearity that induces crystallization. Computational modeling reveals that branching at the C3 position of the octyl chain disrupts molecular symmetry, suppressing melting points to <25°C and maintaining liquid-state diffusion kinetics critical for topical applications [9].
Table 1: Design Elements and Physicochemical Impact of Key Substituents
Structural Element | Design Rationale | Property Influence |
---|---|---|
Morpholine N-atom | Hydrogen-bond acceptor; tertiary amine basicity | pKa ~7.5; enhances water solubility as salts |
Acetate linker | Ester hydrolysis site for prodrug activation | Tunable metabolic stability |
3,7-Dimethyloctyl chain | Isohydrophobic to n-decyl but with 30% lower melting point | logP 5.2; mp <25°C; optimal membrane permeation |
β-Branched alkyl | Stereocenters at C3 and C7 positions | Enables enantioselective synthesis |
Stereocontrol at the C3 and C7 positions of the octyl chain employs chiral pool and asymmetric catalysis strategies. (S)-Citronellal serves as a key precursor, undergoing Wittig olefination or hydroformylation to install the acetate attachment point with >98% ee preserved [4]. Alternatively, enzymatic resolution using Candida antarctica lipase B selectively acylates racemic 3,7-dimethyloctan-1-ol with vinyl acetate, achieving 46% yield and 99% ee for the (R)-isomer after kinetic separation [8]. For large-scale production, Arndt-Eistert homologation of (R)-3,7-dimethylhexanoic acid provides stereoretentive chain extension: treatment with NMM/ClCO₂Et forms mixed anhydrides, followed by diazomethane insertion and Ag⁺-catalyzed Wolff rearrangement to yield β-amino acid precursors to the alcohol fragment [4]. Critical to optical purity is the avoidance of enolization during esterification; this is mitigated by employing DCC/DMAP coupling at -20°C in dichloromethane, suppressing racemization to <2% [1] [10].
Table 2: Comparative Stereoselective Synthesis Approaches
Method | Key Steps | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Chiral Pool (Citronellal) | 1. Ozonolysis; 2. Wittig; 3. Hydrogenation | 72 | >99 | Limited to natural terpene scaffolds |
Enzymatic Resolution (CAL-B) | 1. Kinetic acylation; 2. Ester hydrolysis | 46 | 99 | Maximum 50% theoretical yield |
Arndt-Eistert Homologation | 1. Diazoketone formation; 2. Wolff rearrangement | 58 | 98 | Hazardous CH₂N₂ handling |
Asymmetric Hydrogenation | Rh-(R,S)-Josiphos catalyzed β-ketoester reduction | 90 | 95 | High catalyst loading (1 mol%) |
The acetate linker bridges sterically congested tertiary morpholine and branched alkyl fragments, necessitating activation strategies to overcome kinetic barriers. Morpholin-4-ylacetyl chloride (generated in situ via oxalyl chloride/quenching at -78°C) reacts with 3,7-dimethyloctan-1-ol in 85% yield when scavengers (pyridine or DIPEA) sequester HCl [9]. Alternatively, Steglich esterification using DCC and catalytic DMAP achieves 92% conversion at 25°C, with dicyclohexylurea removed by filtration through silica gel. Compatibility challenges arise with acid-sensitive substituents: morpholine N-alkyl groups bearing benzylic or propargylic functions undergo elimination or polymerization. This is circumvented via temporary protection as Boc-carbamates or by employing polymer-bound carbodiimide resins, which enable reagent excess without purification bottlenecks [8] [10]. Solvent optimization reveals that ethereal solvents (THF, 2-MeTHF) minimize SN₂ displacement of the acetate oxygen by morpholine, a side reaction prevalent in polar aprotic media like DMF (<70% purity) [1].
Palladium and titanium catalysts enable direct dehydrative coupling, bypassing pre-activation. Pd(OAc)₂/XPhos (2 mol%) catalyzes esterification between morpholin-4-ylacetic acid and 3,7-dimethyloctan-1-ol at 120°C in toluene, achieving 88% yield via in situ anhydride formation [9]. For acid-sensitive substrates, Cp₂TiMe₂ (5 mol%) – generated from titanocene dichloride and MeMgCl – promotes esterification at 80°C in THF/toluene mixtures through ketene intermediates, yielding 78% with <5% epimerization [5]. Solid acid catalysts like Amberlyst-15 facilitate recyclability (5 cycles, <10% activity loss), though selectivity diminishes with primary alcohols due to competing ether formation. Kinetic profiling confirms a second-order rate dependence on [acid] and [alcohol] for Pd systems, while Ti catalysis follows Michaelis-Menten saturation kinetics with excess acid [5] [8].
Table 3: Catalytic Systems for Ester Bond Formation
Catalyst System | Conditions | Yield (%) | Side Products | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Pd(OAc)₂/XPhos (2 mol%) | Toluene, 120°C, 12h | 88 | Alkyl chloride (<2%) | 44 |
Cp₂TiMe₂ (5 mol%) | THF/Toluene (1:1), 80°C, 8h | 78 | Ketone dimers (3%) | 19 |
DCC/DMAP (1.2 eq/0.1 eq) | CH₂Cl₂, 25°C, 2h | 92 | Dicyclohexylurea (stoich.) | - |
Amberlyst-15 (50 mg/mmol) | Toluene, 110°C, 24h | 65 | Dialkyl ether (8%) | 2.7 |
Late-stage diversification exploits the morpholine nitrogen and ester carbonyl for targeted bioactivity. N-Functionalization via reductive amination introduces arylalkyl groups (e.g., 4-fluorobenzyl) using NaBH₃CN in methanol, enhancing carbonic anhydrase II (CA-II) inhibition (IC₅₀ 14.68 µM vs. 30.20 µM for parent compound) by engaging Zn²⁺ coordination sites [7]. Alternatively, ester-to-amide conversion via AlMe₃-mediated aminolysis with primary amines preserves stereochemistry while improving metabolic stability (t₁/₂ in human microsomes: 120 min vs. 22 min for ester). Activity cliffs emerge with linker elongation: homologation to propionates (morpholin-4-ylpropanoates) reduces CA-II affinity by 10-fold due to suboptimal H-bond distance to Thr199 [3] [7]. For anticancer applications, oxidative N-dealkylation using DDQ generates secondary amines, enabling acryloylation to form Michael acceptors that covalently inhibit kinase cysteines. SAR across 25 morpholine-thiazole hybrids confirms that electron-withdrawing N-nitro substituents boost hypoxia-inducible factor (HIF-1α) suppression by >40% versus N-methyl analogs [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7